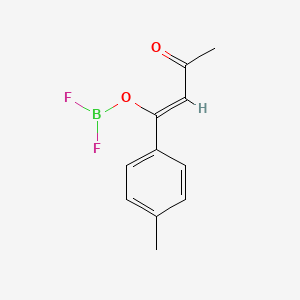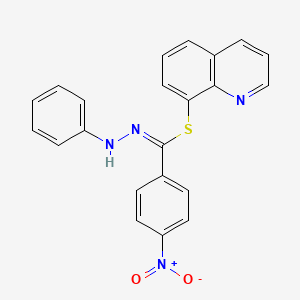
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is an organic compound with a unique structure that includes a butenone backbone, a difluoroboryloxy group, and a 4-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with but-3-en-2-one and 4-methylphenylboronic acid.
Formation of the Boronate Ester: The 4-methylphenylboronic acid reacts with a difluoroborylating agent under controlled conditions to form the difluoroboryloxy group.
Coupling Reaction: The boronate ester is then coupled with but-3-en-2-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The difluoroboryloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields butanol derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may enable it to interact with biological targets in unique ways, leading to novel therapeutic agents.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoroboryloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
But-3-en-2-one, 4-(4-methylphenyl)-: Lacks the difluoroboryloxy group, which may result in different reactivity and applications.
But-3-en-2-one, 4-difluoroboryloxy-4-phenyl-: Similar structure but without the methyl group on the phenyl ring, potentially affecting its chemical properties and applications.
Uniqueness
The presence of both the difluoroboryloxy group and the 4-methylphenyl substituent in But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- makes it unique. These functional groups confer specific reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C11H11BF2O2 |
|---|---|
Peso molecular |
224.01 g/mol |
Nombre IUPAC |
(Z)-4-difluoroboranyloxy-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BF2O2/c1-8-3-5-10(6-4-8)11(7-9(2)15)16-12(13)14/h3-7H,1-2H3/b11-7- |
Clave InChI |
MAZFSYKQNAXVLW-XFFZJAGNSA-N |
SMILES isomérico |
B(O/C(=C\C(=O)C)/C1=CC=C(C=C1)C)(F)F |
SMILES canónico |
B(OC(=CC(=O)C)C1=CC=C(C=C1)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107591.png)
![2-(4-Chlorophenyl)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11107599.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11107607.png)
![2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11107611.png)
![6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11107616.png)
![4-{2-[(2Z)-4-(4-cyclohexylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11107627.png)
![(NE,4Z)-N-[[4-(3-methylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate](/img/structure/B11107635.png)
![Butan-2-yl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11107640.png)
![4-[({(2Z)-2-[(2,6-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11107643.png)
![N-(2-methoxyphenyl)-6-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11107647.png)
![2-(naphthalen-1-yl)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11107652.png)
![N-[(1E)-3-[(2-methoxyethyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11107654.png)
![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11107657.png)

